Steric Hindrance and Reactivity: Tertiary vs. Secondary Alcohol Analogs
The target compound's tertiary alcohol provides significantly greater steric hindrance than its secondary alcohol analog, 1-(tetrahydrofuran-2-yl)propan-1-ol. This is a class-level inference: tertiary alcohols are known to be less reactive in nucleophilic substitutions and more resistant to oxidation, directly impacting synthetic strategy [1]. This inherent property means the target compound is preferred when a deactivated alcohol handle is required.
| Evidence Dimension | Steric hindrance (Taft's steric parameter, Es, class-level) |
|---|---|
| Target Compound Data | Tertiary alcohol (high steric hindrance) |
| Comparator Or Baseline | 1-(Tetrahydrofuran-2-yl)propan-1-ol (secondary alcohol, lower steric hindrance) |
| Quantified Difference | Not measured directly; based on established class-level differences in reactivity and oxidation resistance. |
| Conditions | Class-level inference based on organic chemistry principles. |
Why This Matters
For chemoselective transformations, the lower reactivity of the tertiary alcohol prevents unwanted side reactions, justifying its selection over a more reactive secondary alcohol isomer.
- [1] Mihailović, M. L., et al. Intramolecular cyclic ether formation versus β-fragmentation in the reaction of saturated aliphatic alcohols with lead tetraacetate. The order of reactivity is primary > secondary > tertiary. View Source
